

Application Notes: Roche Elecsys sTREM-1 Assay for Nangibotide Clinical Studies

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Compound of Interest

Compound Name: Nangibotide

Cat. No.: B13913194

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Introduction

These application notes provide a comprehensive overview of the use of the Roche Elecsys® platform for the quantitative measurement of soluble Triggering Receptor Expressed on Myeloid cells-1 (sTREM-1) in human plasma. This biomarker is critical for patient stratification and monitoring in clinical studies of **Nangibotide** (formerly LR12), a first-in-class TREM-1 inhibitor developed by Inotrem.

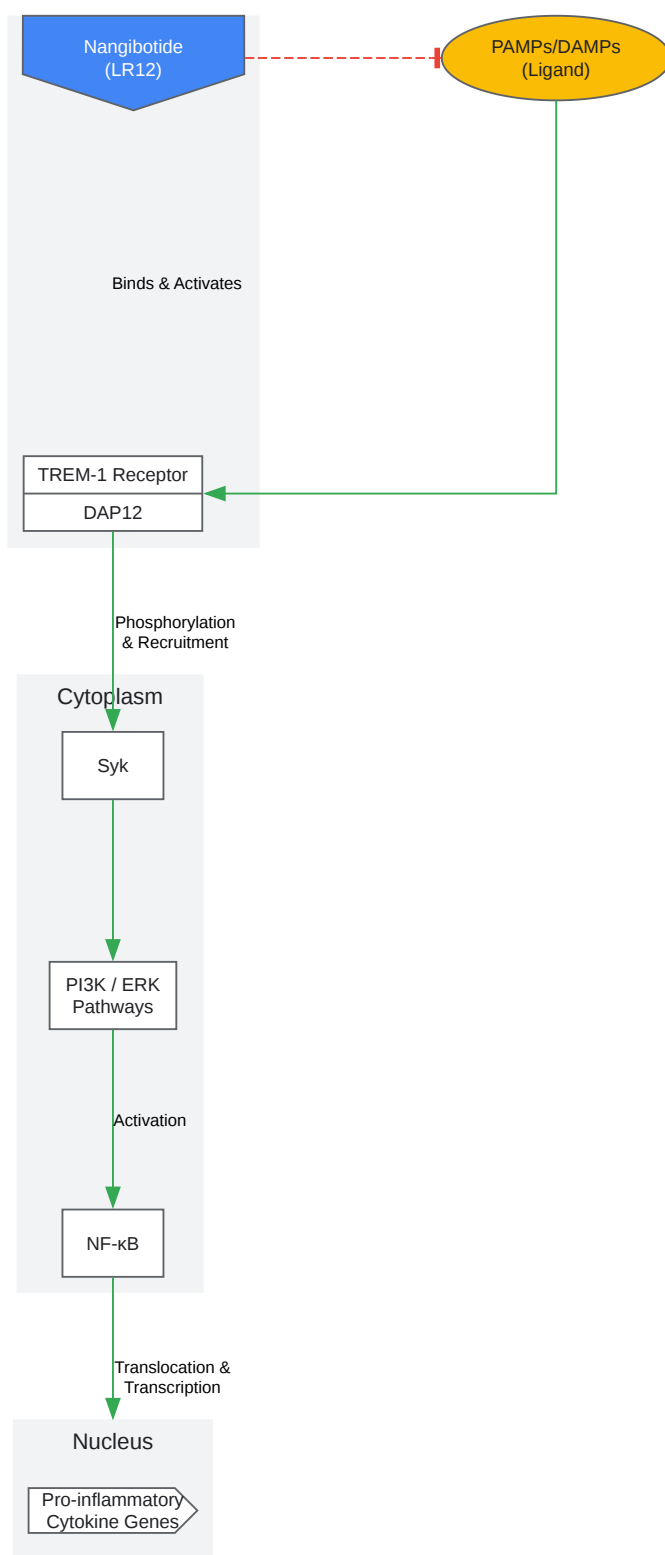
Nangibotide is a synthetic 12-amino-acid peptide that acts as a decoy receptor, inhibiting the TREM-1 pathway, which is a key amplifier of the innate immune response.[1][2] In conditions like septic shock, hyperactivation of the TREM-1 pathway can lead to an uncontrolled inflammatory cascade, organ dysfunction, and death.[3] Elevated levels of sTREM-1, the soluble form of the receptor, are indicative of TREM-1 pathway activation and have been associated with disease severity and poor outcomes in septic shock.[4][5] Consequently, sTREM-1 serves as a pivotal mechanism-based biomarker to identify patients most likely to benefit from **Nangibotide** therapy.[6][7]

Inotrem has collaborated with Roche Diagnostics to develop and utilize a robust sTREM-1 immunoassay on the fully automated Elecsys®/Cobas® e platform for its clinical trial programs, including the Phase 2b ASTONISH and Phase 3 ACCURATE trials.[7] This combination of a targeted therapy and a companion diagnostic embodies a precision medicine approach in the critical care setting.[1][8]

Signaling Pathway and Mechanism of Action

The TREM-1 signaling pathway amplifies inflammation initiated by pattern recognition receptors like Toll-like receptors (TLRs). Upon binding of its yet-unidentified ligand, TREM-1 associates with the transmembrane adaptor protein DAP12. This interaction leads to the phosphorylation of DAP12's ITAM motif, recruitment of the kinase Syk, and activation of downstream signaling cascades involving PI3K, ERK, and ultimately the transcription factor NF- κ B.[9][10][11] This results in the increased production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[12]

Nangibotide acts as a TREM-1 inhibitor. As a peptide fragment derived from the TREM-like transcript-1 (TLT-1), it competitively binds the TREM-1 ligand, preventing it from activating the TREM-1 receptor.[2][13][14] This blockade dampens the excessive inflammatory signaling cascade.



TREM-1 Signaling and Nangibotide's Mechanism of Action

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Caption: TREM-1 signaling and **Nangibotide's** mechanism of action.

Quantitative Data from Nangibotide Clinical Trials

The Elecsys sTREM-1 assay is used to stratify septic shock patients into "high" and "low" sTREM-1 populations. The cutoff for defining a "high" sTREM-1 level has been refined through clinical studies to identify the patient population with the highest risk of mortality and the most significant potential to benefit from **Nangibotide**.

Table 1: sTREM-1 Cutoff Values and Patient Stratification in Nangibotide Trials

Clinical Trial	sTREM-1 Cutoff for "High" Population	Rationale / Reference
ASTONISH (Phase 2b) - Predefined	≥ 400 pg/mL	Established from observational studies and Phase 2a data. [6] [15]
ASTONISH (Phase 2b) - Post-hoc Analysis	≥ 532 pg/mL	Identified as a cutoff showing a more pronounced treatment effect. [6]
ASTONISH (Phase 2b) - Optimal Prognostic	≥ 1050 pg/mL	Defined as the optimal cutoff for predicting mortality and treatment response, stratifying ~50% of patients. [3] [8]

Table 2: Summary of Efficacy Results from ASTONISH (Phase 2b) Trial

Data presented for the high-dose (1.0 mg/kg/h) **Nangibotide** group versus placebo in the high sTREM-1 patient population.

Outcome Measure	sTREM-1 Cutoff	Placebo Group	Nangibotide Group	Result / p-value	Reference
Change in SOFA Score (Baseline to Day 5)	≥ 400 pg/mL	-	-	Mean Difference: 1.39 (vs Placebo)	[6]
Change in SOFA Score (Baseline to Day 5)	≥ 532 pg/mL	-	-	Clinically relevant improvement (≥2 points)	[6]
Change in SOFA Score (Baseline to Day 5)	≥ 1050 pg/mL	-	-	Mean Difference: -2.5 (vs Placebo); p=0.007	[1]
28-Day Mortality	≥ 400 pg/mL	31% (23/75)	28% (25/88)	-	[6]
Shock Reversal	≥ 1050 pg/mL	-	-	+22.2% increase (vs Placebo); p=0.006	[1]

SOFA: Sequential Organ Failure Assessment

Experimental Protocols

Protocol: sTREM-1 Measurement using Roche Elecsys® Technology

This protocol describes the general workflow for the quantitative determination of sTREM-1 in human plasma samples using a Roche Cobas® e series immunoassay analyzer (e.g., Cobas e 411, e 601/602, e 801). The assay employs a sandwich immunoassay principle with electrochemiluminescence (ECL) detection technology.[16][17][18]

4.1.1 Principle of the ECL Assay

The Elecsys® sTREM-1 assay is a sandwich immunoassay.

- Incubation 1: The patient sample (containing sTREM-1 antigen) is incubated with a biotinylated monoclonal sTREM-1-specific antibody and a monoclonal sTREM-1-specific antibody labeled with a ruthenium complex, forming a sandwich complex.
- Incubation 2: Streptavidin-coated magnetic microparticles are added. The biotinylated antibody attaches the entire sandwich complex to the solid phase via the strong streptavidin-biotin interaction.
- Measurement: The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of an electrode. Unbound substances are removed. A defined voltage is then applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier tube.
- Quantification: The resulting light signal is directly proportional to the concentration of sTREM-1 in the sample. The analyzer calculates the analyte concentration by comparing the ECL signal to a multi-point calibration curve.[\[16\]](#)[\[17\]](#)

4.1.2 Materials and Equipment

- Roche Cobas® e series immunoassay analyzer (e.g., Cobas e 411).[\[18\]](#)[\[19\]](#)
- Elecsys® sTREM-1 Reagent Kit (containing biotinylated antibody, ruthenium-labeled antibody, and streptavidin-coated microparticles).
- Elecsys® sTREM-1 Calibrators (Cal1, Cal2).
- Elecsys® PreciControl sTREM-1 (Levels 1 and 2).
- ProCell M / ProCell II M and CleanCell M / CleanCell II M solutions.
- Sample collection tubes (e.g., Lithium Heparin or K2/K3-EDTA plasma).
- Standard laboratory equipment (centrifuge, pipettes).

4.1.3 Sample Handling

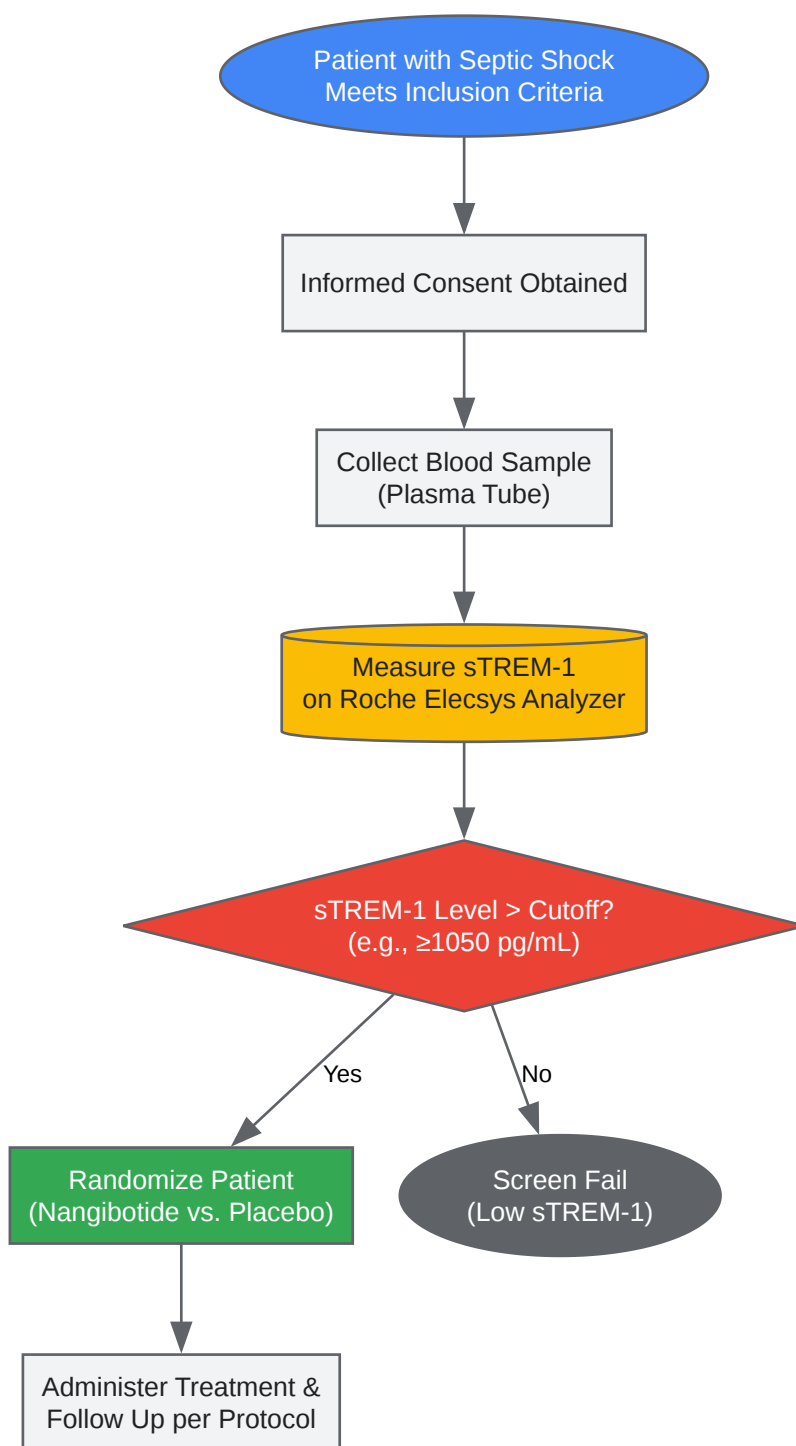
- Collection: Collect whole blood in appropriate plasma collection tubes.
- Processing: Centrifuge samples according to tube manufacturer's instructions (e.g., 2000 x g for 10 minutes) within 2 hours of collection to separate plasma from blood cells.
- Storage: Analyze samples immediately. If delayed, store plasma at 2-8°C for up to 24 hours. For longer storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

4.1.4 Assay Procedure (Automated)

- System Preparation: Ensure the Cobas® e analyzer has sufficient system reagents (ProCell, CleanCell) and has passed all required maintenance and quality control checks.
- Reagent Loading: Place the Elecsys® sTREM-1 reagent kit, calibrators, and controls onto the reagent disk/rack of the analyzer. The system reads the barcode information for reagent identification and lot tracking.
- Calibration: Perform a 2-point calibration as required by the system (typically upon new reagent lot registration).
- Quality Control: Run sTREM-1 controls (e.g., PreciControl Levels 1 and 2) to validate the calibration and ensure system performance is within acceptable limits.
- Sample Loading: Place patient plasma samples in sample cups or tubes into the sample disk or racks.
- Test Execution: The analyzer automatically performs all assay steps: pipetting of sample and reagents, incubations, magnetic separation, washing, ECL signal generation, and detection. [\[16\]](#)[\[20\]](#)
- Result Reporting: The sTREM-1 concentration (in pg/mL) is automatically calculated and reported.

Workflow for Patient Stratification in a Clinical Trial

The following diagram illustrates the logical workflow for using the Elecsys® sTREM-1 assay to enroll and stratify patients in a **Nangibotide** clinical trial, such as ASTONISH or ACCURATE.[\[6\]](#)
[\[7\]](#)[\[21\]](#)



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Caption: Patient stratification workflow using the Elecsys sTREM-1 assay.

Conclusion

The Roche Elecsys® sTREM-1 immunoassay is an integral component of the clinical development of **Nangibotide**. Its use on a fully automated, high-throughput platform provides rapid and reliable quantification of sTREM-1, enabling a biomarker-guided, precision medicine strategy for treating septic shock. The data generated from the ASTONISH trial demonstrates the utility of sTREM-1 in identifying a patient subpopulation with a dysregulated TREM-1 pathway that shows a significant clinical benefit from **Nangibotide** treatment. These application notes provide the foundational data and protocols for researchers and drug development professionals working in this innovative area of critical care medicine.

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